Cas no 1092383-76-0 ((+/-)-rutamarin)

(+/-)-rutamarin structure
(+/-)-rutamarin structure
Productnaam:(+/-)-rutamarin
CAS-nummer:1092383-76-0
MF:C21H24O5
MW:356.412266731262
CID:2082700
PubChem ID:26948

(+/-)-rutamarin Chemische en fysische eigenschappen

Naam en identificatie

    • (+/-)-rutamarin
    • 2-(1-acetoxy-1-methyl-ethyl)-6-(1,1-dimethyl-allyl)-2,3-dihydro-furo[3,2-g]chromen-7-one
    • rutamarin
    • 2-(1-(Acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-7H-furo(3,2-g)(1)benzopyran-7-one
    • BRN 1400300
    • Q27255620
    • Rutamarin, (+/-)-
    • DTXSID501030750
    • PAA88294
    • 2-[6-(2-METHYLBUT-3-EN-2-YL)-7-OXO-2H,3H,7H-FURO[3,2-G]CHROMEN-2-YL]PROPAN-2-YL ACETATE
    • 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,3-dihydro-6-(1,1-dimethylallyl)-2-(1-hydroxy-1-methylethyl)-, acetate
    • AWMHMGFGCLBSAY-UHFFFAOYSA-N
    • NSC263654
    • UNII-2UKD4797WG
    • 14882-94-1
    • CCRIS 4345
    • CHEMBL1917738
    • 2-(1-Acetyloxy-1-methylethyl)-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro-7H-furo(3,2-g)(1)benzopyran-7-one
    • NS00101187
    • SCHEMBL3414299
    • NAA16405
    • Chalepin acetate
    • 2-[6-(2-methylbut-3-en-2-yl)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl acetate
    • NSC-263654
    • 2-(1-(Acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro-7H-furo(3,2-g)(1)benzopyran-7-one
    • NSC 263654
    • 2UKD4797WG
    • 2-[6-(2-methylbut-3-en-2-yl)-7-oxo-2,3-dihydrouro[3,2-g]chromen-2-yl]propan-2-yl acetate
    • 5-19-06-00053 (Beilstein Handbook Reference)
    • 1092383-76-0
    • CHEBI:196315
    • 7H-Furo(3,2-g)(1)benzopyran-7-one, 2-(1-(acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-
    • 7H-Furo(3,2-g)(1)benzopyran-7-one, 2-(1-(acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro-
    • 2-(6-(2-methylbut-3-en-2-yl)-7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl)propan-2-yl acetate
    • Inchi: InChI=1S/C21H24O5/c1-7-20(3,4)15-9-13-8-14-10-18(21(5,6)26-12(2)22)24-16(14)11-17(13)25-19(15)23/h7-9,11,18H,1,10H2,2-6H3
    • InChI-sleutel: AWMHMGFGCLBSAY-UHFFFAOYSA-N

Berekende eigenschappen

  • Exacte massa: 356.16237386Da
  • Monoisotopische massa: 356.16237386Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 5
  • Complexiteit: 645
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.4
  • Topologisch pooloppervlak: 61.8Ų
Aanbevolen leveranciers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
pengshengyue
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
pengshengyue